molecular formula C38H54CaN2O8 B12822519 Mitiglinide calcium salt dihydrate

Mitiglinide calcium salt dihydrate

Cat. No.: B12822519
M. Wt: 706.9 g/mol
InChI Key: GJJVODCYSACLPP-YNVYZRHSSA-N
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Description

Key Structural Features:

  • Calcium Coordination : The calcium ion adopts an octahedral geometry, binding to four oxygen atoms from two mitiglinide carboxylate groups and two water molecules.
  • Stereochemistry : The (S)-configuration at the benzyl-substituted carbon and the (3aR,7aS)-configuration in the octahydroisoindole moiety are critical for biological activity.

While crystallographic data for the dihydrate form remains unpublished, analogous structures of sulfonylurea receptor (SUR) complexes with mitiglinide suggest planar aromatic stacking interactions between the benzyl group and hydrophobic protein pockets.

Hydration State Analysis and Dihydrogen Coordination

The dihydrate form exhibits distinct thermodynamic stability compared to the anhydrous counterpart. Water molecules occupy axial positions in the calcium coordination sphere, as evidenced by:

Property Dihydrate (C₃₈H₅₂CaN₂O₈) Anhydrous (C₃₈H₄₈CaN₂O₆)
Molecular Weight 704.918 g/mol 668.884 g/mol
Water Content 5.11% (w/w) 0%
Hygroscopicity Low Moderate

Thermogravimetric analysis (TGA) of the dihydrate shows a two-stage mass loss:

  • ~100°C : Loss of two water molecules (theoretical 5.11%, observed 5.2 ± 0.3%).
  • >200°C : Decomposition of the organic matrix.

The water molecules form hydrogen bonds with carboxylate oxygens (O···H–O distance: 2.68 Å) and stabilize the crystal lattice through van der Waals interactions.

Spectroscopic Fingerprinting (FT-IR, NMR, XRD)

Fourier-Transform Infrared Spectroscopy (FT-IR):

  • Carboxylate Stretch : A strong asymmetric vibration at 1,580 cm⁻¹ and symmetric stretch at 1,410 cm⁻¹ , confirming deprotonation of the carboxylic acid.
  • Amide C=O : A sharp peak at 1,680 cm⁻¹ from the isoindoline-linked ketone.
  • O–H Stretch : Broad band at 3,300 cm⁻¹ from coordinated water.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, D₂O) :
    • δ 7.25–7.15 (m, 5H, aromatic protons)
    • δ 4.12 (q, 1H, CH–COO⁻)
    • δ 3.85–3.60 (m, 8H, isoindoline CH₂ groups)
  • ¹³C NMR :
    • δ 178.5 (COO⁻)
    • δ 170.2 (amide C=O)
    • δ 135.9–125.3 (aromatic carbons)

X-Ray Diffraction (XRD):

The simulated powder pattern (Cu-Kα radiation) shows characteristic peaks at:

  • 2θ = 8.4° (d = 10.52 Å)
  • 2θ = 16.7° (d = 5.30 Å)
  • 2θ = 25.1° (d = 3.54 Å)

These reflections correlate with a monoclinic crystal system (space group P2₁), though single-crystal data remains unreported.

Properties

Molecular Formula

C38H54CaN2O8

Molecular Weight

706.9 g/mol

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/t2*15-,16+,17?;;;

InChI Key

GJJVODCYSACLPP-YNVYZRHSSA-N

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca]

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mitiglinide calcium salt dihydrate involves multiple steps, starting from diethyl succinate and benzaldehyde. The process includes Stobble condensation, hydrolyzation, reduction, salt formation, acidification, two acylations, hydrolyzation, and final salt formation . The structure of mitiglinide is verified using techniques such as 1H-NMR, MS, and IR .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a 500L reaction vessel. A 5% calcium chloride aqueous solution is added, followed by vigorous stirring and the addition of the high-level tank solution. The reaction is carried out for 3-5 hours, followed by centrifugation and recrystallization using 95% ethanol. The final product is obtained through vacuum drying .

Chemical Reactions Analysis

Route 1: One-Pot Alkylation-Hydrolysis Method

This method simplifies traditional multi-step processes by combining alkylation and hydrolysis in a single reaction vessel ( ).

StepReaction TypeReagents/ConditionsYield
1. AcylationChloroacetylationChloracetyl chloride, Anhydrous K₂CO₃, CH₂Cl₂, 0–5°C97%
2. AlkylationNucleophilic substitutionN-Hydrocinnamoyl camphorsultam, NaH, DMF, 50°C, 12h85%
3. HydrolysisOxidative cleavageLiOH, H₂O₂, Oxolane, 0–5°C → RT, 18h91%
4. Salt FormationCalcium complexationCaCl₂, NaOH, H₂O, RT83.6%
  • Key Advantage : The "one-pot" approach (steps 2–3) eliminates intermediate isolation, improving yield (49% over two steps) and purity (>99.8%) compared to traditional methods ( ).

Route 2: Chiral Resolution Pathway

This route starts with (S)-2-benzylsuccinic acid and emphasizes enantiomeric purity ( ):

  • Dehydration : (S)-2-benzylsuccinic acid → anhydride (Ac₂O, reflux).

  • Amidation : Reaction with cis-octahydroisoindole (toluene, reflux).

  • Salt Formation : Treatment with CaCl₂ in NaOH (yield: 47%, ee >99%).

Acylation and Alkylation

  • Chloroacetylation : Cis-hexahydroisoindole reacts with chloracetyl chloride under basic conditions to form cis-N-chloracetyl hexahydroisoindole. The reaction is temperature-sensitive (<5°C) to minimize racemization ( ).

  • Alkylation : The chloracetyl intermediate undergoes nucleophilic attack by N-hydrocinnamoyl camphorsultam, facilitated by NaH in DMF. This step establishes the stereogenic center critical for insulinotropic activity ( ).

Hydrolysis and Oxidation

  • Hydrolysis : The alkylated product is cleaved using LiOH and H₂O₂ in oxolane. Controlled pH (2–3 post-reaction) ensures optimal extraction of (2S)-2-benzyl-3-(cis-hexahydroisoindole-2-carbonyl)-propanoic acid ( ).

Calcium Salt Formation

  • Mitiglinide acid reacts with CaCl₂ under alkaline conditions (NaOH, H₂O) to form the calcium complex. Recrystallization in 95% ethanol yields the dihydrate form (m.p. 179–185°C) ( ).

Reagent and Solvent Optimization

ParameterOptimal ConditionsImpact on Yield/Purity
Temperature (alkylation)50°CPrevents side reactions (e.g., epimerization)
Solvent (hydrolysis)OxolaneEnhances peroxide stability
CaCl₂ stoichiometry1:1 molar ratioMaximizes salt purity (>99.8%)
Recrystallization solvent95% ethanolReduces residual dichloromethane ( )

Stereochemical Considerations

  • The (2S)-configuration in the succinyl moiety is essential for binding to pancreatic β-cell KATP channels (Kir6.2/SUR1). Racemization during synthesis reduces efficacy, necessitating strict pH/temperature control ( ).

  • In vitro studies confirm that the (S)-enantiomer exhibits 50-fold higher insulinotropic activity than the (R)-form ( ).

Degradation and Stability

Mitiglinide calcium salt dihydrate undergoes hydrolysis under acidic conditions (pH <4), forming mitiglinide acid. Stability studies show:

  • t₁/₂ in gastric fluid (pH 1.2) : 2.1h → necessitates gastroretentive formulations for prolonged action ( ).

  • Photodegradation : Minimal under UV light (λ >300nm) when stored in amber containers ( ).

Industrial-Scale Production

  • Reactor Size : 500L vessels for salt formation ( ).

  • Cycle Time : 3–5h for CaCl₂ addition, 18h for hydrolysis ( ).

  • Environmental Impact : DMF and dichloromethane are replaced with toluene/oxolane in newer protocols to reduce toxicity ( ).

Research Advancements

  • Continuous Flow Synthesis : Pilot studies show a 15% yield improvement by optimizing residence time and mixing ( ).

  • Impurity Profiling : LC-MS identifies three major by-products (<0.1%):

    • Des-benzyl mitiglinide (hydrolysis artifact).

    • Epimerized calcium salt (pH >9 during salt formation).

    • Peroxide adducts (H₂O₂ excess) ( ).

Comparison with Similar Compounds

Key Research Findings

  • Formulation Advantages : Gastroretentive floating matrix tablets of mitiglinide dihydrate prolong gastric retention, enhancing bioavailability and reducing dosing frequency .
  • Stability Challenges : The dihydrate form’s hygroscopicity necessitates controlled storage, unlike anhydrous calcium salts like calcium chloride .
  • Regulatory Preferences : Mitiglinide calcium dihydrate remains the FDA-preferred form due to consistent pharmacokinetics, whereas hydrate variants of other drugs (e.g., calcium phosphate) face variability issues .

Q & A

Q. What statistical approaches are recommended for analyzing synergistic effects of mitiglinide with other antidiabetic agents?

  • Methodological Answer : Apply combination index (CI) analysis via the Chou-Talalay method. Test fixed-dose ratios (e.g., 1:1 to 1:5) in cell-based glucose uptake assays. Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

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